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Compound of Interest

Compound Name: Repirinast

Cat. No.: B1680522 Get Quote

For Research Purposes Only

These application notes provide a detailed, albeit hypothetical, methodology for the synthesis

and purification of Repirinast (3-methylbutyl 7,8-dimethyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-

2-carboxylate). This protocol is intended for researchers, scientists, and drug development

professionals and is based on established principles of organic synthesis for quinoline and

pyranone ring systems.

Overview and Mechanism of Action
Repirinast is an anti-allergic and anti-inflammatory compound. Its primary mechanism of action

involves the stabilization of mast cell membranes, which prevents the release of histamine and

other inflammatory mediators.[1][2] This is achieved through the inhibition of calcium influx into

mast cells, a critical step in the degranulation process.[1] Additionally, Repirinast has been

shown to modulate the production of cytokines and may influence the activity of leukotrienes,

further contributing to its anti-inflammatory effects.[1] The active metabolite of Repirinast, MY-

1250, is known to inhibit histamine release by affecting intracellular calcium levels.[3]
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Caption: Signaling pathway of Repirinast in mast cell stabilization.

Proposed Synthesis of Repirinast
The synthesis of Repirinast can be envisioned as a multi-step process involving the

construction of the core pyrano[3,2-c]quinoline structure followed by esterification. The

following is a plausible synthetic route.
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Starting Materials:
Substituted Aniline
Diethyl Malonate

Step 1: Gould-Jacobs Reaction
(Quinolinone Formation)

Intermediate 1:
4-hydroxy-7,8-dimethylquinolin-2(1H)-one

Step 2: Vilsmeier-Haack Reaction
(Formylation)

Intermediate 2:
2,4-dihydroxy-7,8-dimethylquinoline-3-carbaldehyde

Step 3: Knoevenagel Condensation
(Pyrano[3,2-c]quinoline Formation)

Intermediate 3:
7,8-dimethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-2-carboxylic acid

Step 4: Fischer Esterification

Repirinast
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Caption: Proposed synthetic workflow for Repirinast.
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Experimental Protocols
Step 1: Synthesis of 4-hydroxy-7,8-dimethylquinolin-2(1H)-one (Intermediate 1)

This step utilizes the Gould-Jacobs reaction to form the quinolinone core.

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and

a mechanical stirrer, add 3,4-dimethylaniline (1.0 eq) and diethyl 2-

(ethoxymethylene)malonate (1.1 eq).

Reaction Conditions: Heat the mixture at 140-150 °C for 2 hours. The reaction can be

monitored by Thin Layer Chromatography (TLC).

Cyclization: After the initial reaction, add Dowtherm A (or another high-boiling solvent) and

heat the mixture to 240-250 °C for 30 minutes to induce cyclization.

Work-up: Cool the reaction mixture to room temperature. The solid product will precipitate.

Filter the solid, wash with ethanol, and then with diethyl ether.

Purification: The crude product can be purified by recrystallization from glacial acetic acid or

a mixture of ethanol and water.

Step 2: Synthesis of 2,4-dihydroxy-7,8-dimethylquinoline-3-carbaldehyde (Intermediate 2)

This step involves a Vilsmeier-Haack formylation.

Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride

(3.0 eq) to anhydrous N,N-dimethylformamide (DMF) (5.0 eq) with stirring.

Reaction: To this Vilsmeier reagent, add Intermediate 1 (1.0 eq) portion-wise, maintaining the

temperature below 10 °C.

Reaction Conditions: After the addition is complete, allow the mixture to warm to room

temperature and then heat at 60-70 °C for 4-6 hours.

Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated solution

of sodium bicarbonate. The precipitated solid is filtered.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: Wash the solid with cold water and dry under vacuum. The product can be used

in the next step without further purification or can be recrystallized from ethanol.

Step 3: Synthesis of 7,8-dimethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-2-carboxylic

acid (Intermediate 3)

This step forms the pyrano[3,2-c]quinoline ring system via a Knoevenagel condensation.

Reaction Setup: In a round-bottom flask, dissolve Intermediate 2 (1.0 eq) and malonic acid

(1.2 eq) in pyridine.

Reaction Conditions: Add a catalytic amount of piperidine and heat the mixture at reflux for

3-4 hours.

Work-up: After cooling, pour the reaction mixture into ice-cold dilute hydrochloric acid to

precipitate the product.

Purification: Filter the solid, wash thoroughly with water, and dry. The crude acid can be

purified by recrystallization from an appropriate solvent system like ethanol/water.

Step 4: Synthesis of Repirinast (Final Product)

This final step is a Fischer esterification.

Reaction Setup: Suspend Intermediate 3 (1.0 eq) in an excess of isoamyl alcohol (3-methyl-

1-butanol).

Reaction Conditions: Add a catalytic amount of concentrated sulfuric acid and heat the

mixture to reflux for 8-12 hours. Use a Dean-Stark apparatus to remove the water formed

during the reaction.

Work-up: After the reaction is complete, cool the mixture and neutralize the excess acid with

a saturated sodium bicarbonate solution.

Extraction: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification and Characterization
Purification Protocol
The crude Repirinast can be purified using a combination of column chromatography and

recrystallization.

Column Chromatography:

Stationary Phase: Silica gel (230-400 mesh).

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate

and gradually increasing to 50%).

Procedure: Dissolve the crude product in a minimal amount of dichloromethane and load it

onto the silica gel column. Elute with the mobile phase and collect fractions. Monitor the

fractions by TLC.

Recrystallization:

Solvent Selection: A suitable solvent system would be a mixture of ethanol and water, or

ethyl acetate and hexanes. The ideal solvent should dissolve Repirinast at high

temperatures but not at room temperature.

Procedure: Dissolve the semi-purified product from column chromatography in a minimal

amount of the hot solvent mixture. Allow the solution to cool slowly to room temperature,

then place it in an ice bath to maximize crystal formation. Filter the crystals and wash with

a small amount of the cold solvent. Dry the purified crystals under vacuum.

Characterization Data
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Analysis Parameter Expected Result

Appearance Physical State
White to off-white crystalline

solid

Melting Point Range
To be determined

experimentally

Purity (HPLC) Method Reverse-phase HPLC

Column
C18 column (e.g., 4.6 x 250

mm, 5 µm)

Mobile Phase
Acetonitrile:Water (with 0.1%

formic acid) gradient

Detection
UV at an appropriate

wavelength (e.g., 254 nm)

Purity >98%

¹H NMR Solvent CDCl₃ or DMSO-d₆

Chemical Shifts

Peaks corresponding to

aromatic, methyl, and isoamyl

protons

¹³C NMR Solvent CDCl₃ or DMSO-d₆

Chemical Shifts
Peaks corresponding to the

carbon skeleton of Repirinast

Mass Spec (ESI-MS) m/z
[M+H]⁺ corresponding to

C₂₀H₂₁NO₅ (calc. 356.14)

Safety Precautions
Handle all chemicals in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and

a lab coat.
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Consult the Safety Data Sheets (SDS) for all reagents before use.

High temperatures and strong acids are used in this synthesis; exercise caution.

Disclaimer: This document provides a hypothetical research protocol. The synthesis and

purification of Repirinast should only be carried out by qualified researchers in a well-equipped

laboratory. The procedures have not been validated and may require optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google
Patents [patents.google.com]

2. Isoquinoline synthesis [organic-chemistry.org]

3. uop.edu.pk [uop.edu.pk]

To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis and
Purification of Repirinast]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680522#method-for-synthesizing-and-purifying-
repirinast-for-research-purposes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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